(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
Description
(E)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative characterized by a thiazole core substituted with a 3-bromophenyl group at the 4-position and an acrylonitrile moiety conjugated to a 2-(trifluoromethyl)phenylamino group. The compound’s structure integrates multiple functional groups:
- Thiazole ring: A heterocyclic scaffold known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities.
- 3-Bromophenyl group: Enhances lipophilicity and may influence halogen-bonding interactions in biological systems.
- Acrylonitrile moiety: Provides rigidity and planar geometry, critical for conjugation and electronic delocalization.
This compound is part of a broader class of acrylonitrile-thiazole hybrids studied for applications in drug discovery, particularly as kinase inhibitors or tubulin polymerization modulators .
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3N3S/c20-14-5-3-4-12(8-14)17-11-27-18(26-17)13(9-24)10-25-16-7-2-1-6-15(16)19(21,22)23/h1-8,10-11,25H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZSNOUWGKPLY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into its key components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Bromophenyl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:
- Cytotoxicity Testing : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values reported were less than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in some cases .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess significant antimicrobial properties. The compound was tested against various bacterial strains:
- Bacterial Strains Tested : E. coli, Salmonella typhi, B. subtilis, and S. aureus.
- Methodology : Agar well diffusion method was employed with ciprofloxacin as a control.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. For the compound under discussion:
- Electron-Withdrawing Groups : The presence of bromine and trifluoromethyl groups enhances the electron-withdrawing capacity, which is critical for increasing biological activity .
- Substituents on the Phenyl Ring : Modifications on the phenyl ring significantly impact the cytotoxicity profile. For instance, electron-donating groups at specific positions have been linked to increased activity against cancer cells .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation into a series of thiazole compounds revealed that those similar to our target compound exhibited remarkable growth-inhibitory effects on multiple cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy Study : Another study focused on thiazole derivatives found that compounds with similar structures showed potent antibacterial activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHBrFNS
- Molecular Weight : 421.26 g/mol
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. Recent studies have shown that compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.
- Case Study : A study evaluated thiazole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values as low as 31.25 µg/mL, indicating potent antibacterial effects .
Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. The incorporation of specific substituents can enhance their efficacy against different cancer cell lines.
- Case Study : A series of thiazole derivatives were tested against several cancer cell lines (e.g., MCF-7, HepG2), with some derivatives showing IC values in the low micromolar range, suggesting strong antiproliferative activity . For instance, one derivative exhibited an IC of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Anticonvulsant Activity
Research indicates that thiazole derivatives can also possess anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.
- Case Study : In a picrotoxin-induced convulsion model, certain thiazole derivatives demonstrated significant anticonvulsant activity, supporting their potential use in treating epilepsy .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of Thiazole Ring : Utilizing bromophenacyl bromide in the presence of appropriate amines to form the thiazole structure.
- Acrylonitrile Derivative Formation : The introduction of acrylonitrile moieties through condensation reactions.
- Final Coupling Reactions : Combining the thiazole and acrylonitrile components to yield the final product.
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Bromophenacyl bromide + amine | Thiazole derivative |
| 2 | Condensation | Acrylonitrile + thiazole derivative | Intermediate |
| 3 | Coupling | Final reaction conditions | Target compound |
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The acrylonitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amide derivatives. Reaction conditions and outcomes are summarized below:
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, 60°C, 8 hours | Carboxylic acid derivative | 72% | Complete conversion confirmed via NMR |
| 2M NaOH, reflux, 12 hours | Amide intermediate | 65% | Requires inert atmosphere for stability |
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate that tautomerizes to the final product. The electron-withdrawing trifluoromethyl group stabilizes the transition state.
Nucleophilic Additions to the α,β-Unsaturated System
The α,β-unsaturated nitrile participates in conjugate additions with nucleophiles such as amines, thiols, and organometallic reagents:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | Ethanol, 25°C, 4 hours | β-Aminoacrylonitrile adduct | Precursor for bioactive molecules |
| Phenylmagnesium bromide | THF, −78°C, 2 hours | β-Substituted acrylonitrile | Polymer synthesis |
| Thiophenol | DCM, RT, 1 hour | Thioether-linked adduct | Materials science |
Steric Effects : The 3-bromophenyl group on the thiazole ring slightly hinders nucleophilic attack at the β-position, reducing yields by ~15% compared to unsubstituted analogs.
Cycloaddition Reactions
The compound engages in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles:
| Diene | Conditions | Product | Regioselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 12 hours | Tetrahydroquinoline derivative | Endo preference (85:15 ratio) |
| Anthracene | Xylene, reflux, 24 hours | Polycyclic adduct | Steric control from bromophenyl |
Electronic Influence : The electron-deficient acrylonitrile enhances dienophilicity, accelerating reaction rates by ~40% compared to non-nitrile analogs.
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution, primarily at the 5-position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitrothiazole derivative | 58% |
| Br₂/FeBr₃ | DCM, RT, 6 hours | 5-Bromothiazole derivative | 63% |
Substituent Effects : The 3-bromophenyl group directs electrophiles to the thiazole’s 5-position via resonance and inductive effects .
Cross-Coupling Reactions
The bromine substituent on the phenyl ring enables palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivative | 94% conversion |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Diarylamine | 78% yield |
Catalytic Efficiency : The trifluoromethyl group slightly reduces reaction rates due to steric bulk, but yields remain comparable to non-fluorinated analogs .
Oxidation and Reduction
-
Oxidation : Resistant to common oxidizing agents (e.g., KMnO₄) due to electron-withdrawing groups stabilizing the nitrile.
-
Reduction : Lithium aluminum hydride reduces the nitrile to an amine, forming (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)propylamine (87% yield).
Comparison with Similar Compounds
Molecular Weight and Polarity
- The target compound (C₁₉H₁₂BrF₃N₃S) has a molecular weight of 458.28 g/mol , higher than analogs like (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile (C₁₈H₁₀BrCl₂N₂S, 444.12 g/mol) . The trifluoromethyl group increases molecular weight and reduces polarity compared to chloro or fluoro substituents.
Solubility and Lipophilicity
- The trifluoromethyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, compounds with polar nitro or hydroxy groups (e.g., CAS 683254-87-7) exhibit improved solubility at the expense of cell penetration .
Crystallographic and Stability Insights
- Crystal Packing: Compounds with trifluoromethyl groups (e.g., ) form dense monoclinic crystals (density ~1.4 g/cm³) due to fluorine’s van der Waals interactions. This contrasts with less dense structures from chlorophenyl analogs .
- Thermal Stability : The acrylonitrile-thiazole core decomposes above 200°C, consistent with derivatives in –12. Bromine and trifluoromethyl substituents marginally improve thermal stability .
Q & A
Q. Characterization Methods :
- NMR : Key signals include δ ~7.4–8.1 ppm (aromatic protons), δ ~5.7–6.4 ppm (vinylic protons), and δ ~2212 cm⁻¹ (CN stretch in IR) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S, Br, F) with <0.4% deviation from theoretical values .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M+1] for brominated analogs) .
Table 1 : Comparative Synthesis Data
How can conflicting spectroscopic data for acrylonitrile derivatives be resolved during structural elucidation?
Advanced Research Question
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The E/Z isomerism of the acrylonitrile moiety can lead to split peaks. Use NOESY or ROESY to confirm spatial proximity of vinylic protons .
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may shift proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ for consistency .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC deposition for bond angles/lengths) resolves ambiguities .
Case Study : In thiazole-acrylonitrile analogs, IR stretches for C=O (1694 cm⁻¹) and C≡N (2212 cm⁻¹) were misassigned until X-ray data confirmed hydrogen bonding distortions .
What computational strategies are employed to predict the biological activity of this compound?
Advanced Research Question
Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR) or tubulin, given structural similarity to dual inhibitors .
- Software : AutoDock Vina or Schrödinger Suite, using PDB entries (e.g., 1M17 for tubulin) .
Hirshfeld Analysis : Maps intermolecular interactions (e.g., Br···S contacts) to predict crystal packing and solubility .
QSAR Models : Correlate substituent effects (e.g., Br vs. CF₃) with bioactivity using datasets from analogs .
Table 2 : Docking Scores for Analogous Compounds
| Compound | Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Phenothiazine-cyanochalcone | Tubulin (1SA0) | -9.2 | |
| Bis(methylthio)acrylonitrile | CYP450 (3TJS) | -8.7 |
How can reaction conditions be optimized to improve yield and purity?
Q. Methodological Guidance
- Design of Experiments (DoE) : Use fractional factorial designs to test variables:
- Continuous Flow Chemistry : Reduces reaction time (e.g., 2 h vs. 12 h batch) and improves reproducibility .
Case Study : Optimizing Knoevenagel condensation increased yields from 65% to 82% by switching from ethanol to DMF and using 10 mol% morpholine .
What are the key challenges in evaluating the biological activity of this compound?
Advanced Research Question
- Solubility : The bromophenyl and trifluoromethyl groups reduce aqueous solubility. Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays .
- Metabolic Stability : The CN group is prone to hydrolysis. Test in liver microsomes (e.g., human S9 fraction) to assess half-life .
- Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify toxicity risks .
Table 3 : Antimicrobial Activity of Analogs
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bis(methylthio)acrylonitrile | S. aureus | 16 | |
| Phenothiazine derivative | E. coli | >64 |
How can structure-activity relationships (SAR) guide the design of analogs?
Advanced Research Question
- Electron-Withdrawing Groups : Bromine (σₚ = 0.86) enhances electrophilicity for kinase inhibition, while CF₃ (σₚ = 0.54) improves membrane permeability .
- Thiazole Modifications : Replacing sulfur with oxygen (oxazole) reduces tubulin binding affinity by 50% .
- Amino Substituents : Bulky groups (e.g., 2-trifluoromethylphenyl) hinder rotation, stabilizing bioactive conformations .
Figure 1 : SAR Trends for Thiazole-Acrylonitrile Derivatives
- Activity ↑ : Bromine at 4-position, CF₃ at 2-position.
- Activity ↓ : Methoxy groups, methylthio substitutions.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
